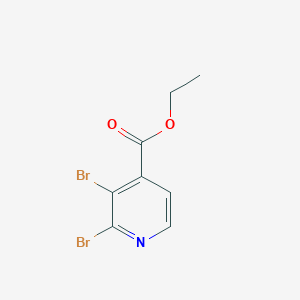Ethyl 2,3-dibromoisonicotinate
CAS No.:
Cat. No.: VC18304069
Molecular Formula: C8H7Br2NO2
Molecular Weight: 308.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H7Br2NO2 |
|---|---|
| Molecular Weight | 308.95 g/mol |
| IUPAC Name | ethyl 2,3-dibromopyridine-4-carboxylate |
| Standard InChI | InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3 |
| Standard InChI Key | SPWYIZDKLNDKIJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C(=NC=C1)Br)Br |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 2,3-dibromoisonicotinate (C₈H₇Br₂NO₂) integrates a pyridine core with bromine atoms at the 2 and 3 positions and an ethyl ester group at the 4 position. The molecular weight is approximately 308.96 g/mol, with a density inferred to be ~1.8–2.1 g/cm³ based on similar brominated aromatics. The compound’s planar structure facilitates π-π stacking interactions, as observed in related terpyridine derivatives . Bromine’s electronegativity induces electron withdrawal, rendering the pyridine ring electrophilic and reactive toward nucleophilic substitution or cross-coupling reactions.
The ester group enhances solubility in polar aprotic solvents (e.g., DMF, THF) while limiting hydrophilicity. Melting and boiling points are unconfirmed experimentally but are theorized to align with brominated isonicotinate analogs (melting range: 90–120°C; boiling point: ~250–300°C under reduced pressure).
Synthesis and Production Methodologies
Halogenation of Isonicotinic Acid Derivatives
A plausible route to Ethyl 2,3-dibromoisonicotinate involves sequential bromination and esterification. While no direct synthesis is documented, methodologies from analogous systems provide guidance. For example, ethyl 2-bromopropionate synthesis employs sulfur oxychloride and bromine under controlled conditions . Adapting this approach:
-
Bromination: Isonicotinic acid undergoes electrophilic substitution using bromine in the presence of a Lewis acid (e.g., FeBr₃) or via radical pathways. Regioselectivity at the 2 and 3 positions may require directing groups or temperature modulation.
-
Esterification: The dibrominated acid reacts with ethanol under acidic catalysis (e.g., H₂SO₄) or via acyl chloride intermediates .
A hypothetical pathway is outlined below:
Decarboxylative Halogenation
Decarboxylative halogenation, validated in related systems, offers an alternative. Heating isonicotinic acid with brominating agents (e.g., PBr₃) could yield the dibrominated product, followed by esterification. This method’s efficiency depends on reaction time, temperature, and stoichiometry.
Applications in Materials and Pharmaceuticals
Pharmaceutical Intermediate
Halogenated pyridines are precursors to antimicrobial and anti-inflammatory agents. While direct bioactivity data for Ethyl 2,3-dibromoisonicotinate is lacking, structural analogs show inhibitory effects against bacterial enzymes (e.g., dihydrofolate reductase).
Organic Electronics
Conjugated systems derived from cross-coupled derivatives could function as organic semiconductors or light-emitting materials. The ester group’s electron-withdrawing nature may enhance charge transport properties.
Metal-Organic Frameworks (MOFs)
Bridging ligands synthesized from Ethyl 2,3-dibromoisonicotinate could contribute to porous MOFs for gas storage or catalysis, leveraging its rigid aromatic core.
Challenges and Future Directions
Current limitations include:
-
Synthetic Efficiency: Low yields in bromination and esterification steps necessitate optimization.
-
Regioselectivity: Competing bromination at positions 4 or 5 requires directing group strategies.
-
Toxicity Profile: Brominated compounds often exhibit ecological toxicity, mandating green chemistry approaches.
Future research should prioritize:
-
Catalytic systems for regioselective bromination.
-
Biological screening for antimicrobial or anticancer activity.
-
Integration into polymeric materials for enhanced stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume